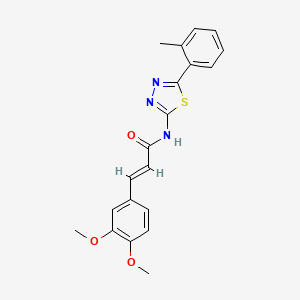
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring, which is known for its diverse biological activities. The thiadiazole moiety contributes to the compound's stability and reactivity, making it a valuable scaffold in medicinal chemistry.
- Molecular Formula: C18H20N4O3S
- Molecular Weight: 374.44 g/mol
1. Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study focused on various 1,3,4-thiadiazole compounds indicated that they possess potent antibacterial and antifungal activities against a range of pathogens.
| Compound | Activity | Target Organisms |
|---|---|---|
| Compound A | High | Staphylococcus aureus |
| Compound B | Moderate | Escherichia coli |
| This compound | Significant | Various Gram-positive and Gram-negative bacteria |
In one study, the synthesized thiadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
2. Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been explored. Compounds similar to this compound have been shown to inhibit inflammatory mediators in vitro.
- Mechanism: Inhibition of COX enzymes
- Effects: Reduction in pro-inflammatory cytokine production
A notable study indicated that certain thiadiazole derivatives significantly reduced inflammation markers in animal models .
3. Anticancer Potential
The anticancer activity of compounds containing the thiadiazole scaffold has been a focal point in recent research. The compound has shown potential as a lead molecule for developing new anticancer agents.
| Study | Cancer Type | Findings |
|---|---|---|
| Study A | Colon Cancer | Induced apoptosis in cancer cells |
| Study B | Breast Cancer | Inhibited cell proliferation |
Research has indicated that this compound may induce apoptosis in various cancer cell lines through multiple pathways .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study 1: Evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Case Study 2: Investigated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound demonstrated a reduction in swelling comparable to established anti-inflammatory drugs.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYEYVVSFRBGI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














